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Compound of Interest

Compound Name: 4-Feruloylquinic acid

Cat. No.: B2836020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the characterization of 4-Feruloylquinic acid (4-FQA), a notable phenylpropanoid found in
various natural sources, including coffee beans. The following sections detail the mass
spectrometry, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis)
spectroscopic data, along with the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a primary tool for the identification and structural
elucidation of 4-Feruloylquinic acid. Analysis is typically performed using Liquid
Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) for
fragmentation analysis.

Table 1: Mass Spectrometry Data for 4-Feruloylquinic
Acid
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Parameter Value lonization Mode Reference
Molecular Formula C17H2009 - [1]
Molecular Weight 368.338 g/mol - [2]
Monoisotopic Mass 368.11073221 Da - [1]
Precursor lon [M-H]~ m/z 367 Negative ESI [3]
Precursor lon [M+H]* m/z 369.118 Positive ESI [1]

Precursor lon
[M+Na]*

m/z 391.1 Positive ESI

Table 2: Key MS/MS Fragmentation Data for 4-
Feruloylquinic Acid ([M-H]~ at m/z 367)

The fragmentation pattern is crucial for distinguishing 4-FQA from its isomers (e.g., 3-FQA and
5-FQA). For 4-acyl derivatives, the presence of a characteristic ion at m/z 173 is a key
indicator[3].

Fragment lon (m/z)  Proposed Identity Significance Reference
193 [Ferulic acid - H]~ Secondary Peak [3]
[Quinic acid - H - Base Peak /
173 ) ] [3]
H20]~ Diagnostic Fragment
[Ferulic acid - H - Fragment of Feruloyl
134 _ [3]
COOH]~ Moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is definitive for the structural assignment of natural products,
complete, experimentally verified *H and 3C NMR data for 4-Feruloylquinic acid is not readily
available in tabular form in the surveyed literature. Identification is often confirmed by
comparing spectra to those of its isomers and known constituent parts[2].
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For reference, typical chemical shift ranges for the core moieties are provided below. The

recommended solvent for acyl-quinic acids is methanol-ds (CD3sOD), and analysis should be

performed on a high-field instrument (=500 MHz).

Table 3: Expected 'H and **C NMR Chemical Shift
- for A-Eerulovlquinic Acid Moieti

Expected *H Expected **C

Moiety Atom Type Chemical Shift Chemical Shift
(ppm) (ppm)

Aromatic (H-2', H-5',

Feruloyl 6.8-7.3 110 - 150
H-6")

N 6.3 - 7.7 (trans

Olefinic (H-7', H-8") , 115 - 147
coupling, J = 16 Hz)

Methoxy (-OCH3) ~3.9 ~56

o ] Carbinol (H-3, H-4, H-

Quinic Acid 5) 35-55 68 - 78

Methylene (H-2, H-6)  1.9-2.4 35-42

Quaternary (C-1) ~75

Ester/Carboxyl C-9' (Ester C=0) 165 - 170

C-7 (Carboxyl) 175-180

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the chromophore of 4-Feruloylquinic acid, which is

characteristic of a hydroxycinnamic acid derivative.

Table 4: UV-Vis Absorption Data for 4-Feruloylquinic

Acid
Parameter Wavelength (nm) Solvent Reference
Amax ~322 - 326 Methanol or Ethanol [3]
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Experimental Protocols

Protocol 1: Isolation of 4-Feruloylquinic Acid from a
Plant Matrix

This is a generalized protocol for the isolation of chlorogenic acids, which can be adapted for 4-
FQA.

Extraction: The dried and powdered plant material (e.g., green coffee beans) is extracted
with an 80% methanol/water solution using sonication or maceration.

Filtration & Concentration: The extract is filtered, and the solvent is removed under reduced
pressure using a rotary evaporator to yield a crude aqueous extract.

Solid-Phase Extraction (SPE): The crude extract is loaded onto a C18 SPE cartridge,
washed with water to remove polar impurities, and then eluted with methanol to recover the
phenolic compounds.

Preparative HPLC: The methanol fraction is further purified using preparative reverse-phase
HPLC with a C18 column. A water/acetonitrile or water/methanol gradient, often with a small
amount of acid (e.g., 0.1% formic acid), is used as the mobile phase. Fractions are collected
and monitored by analytical HPLC or TLC.

Compound Verification: Fractions containing the pure compound are combined, the solvent
is evaporated, and the structure is confirmed using the spectroscopic methods detailed
below.

Protocol 2: LC-MS/MS Analysis

e Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC)
system.

e Column: Areverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 um patrticle size).
e Mobile Phase:

o Solvent A: Water with 0.1% Formic Acid
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o Solvent B: Acetonitrile with 0.1% Formic Acid

o Gradient Elution: A typical gradient runs from 5-95% Solvent B over 15-20 minutes.
e Flow Rate: 0.2 - 0.4 mL/min.

e Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass
spectrometer with an Electrospray lonization (ESI) source.

 lonization Mode: Both positive and negative modes are used to gather comprehensive data.

o Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired. For MS/MS,
precursor ions corresponding to 4-FQA (m/z 369 in positive mode, m/z 367 in negative
mode) are selected for fragmentation.

Protocol 3: NMR Analysis

o Sample Preparation: 5-10 mg of purified 4-Feruloylquinic acid is dissolved in ~0.6 mL of
deuterated methanol (Methanol-d4, CDsOD).

e Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for
adequate signal dispersion.

e Experiments:

o 'H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and
coupling constants.

o 13C NMR: Proton-decoupled carbon experiment to determine the number and chemical
shifts of unique carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous
assignment of all proton and carbon signals by establishing *H-H correlations (COSY),
direct *H-13C one-bond correlations (HSQC), and *H-13C long-range (2-3 bond) correlations
(HMBC).

o Referencing: Chemical shifts are referenced to the residual solvent signal of methanol-d4 (&H
= 3.31 ppm, dC = 49.0 ppm).
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Diagrams and Workflows

The following diagrams illustrate the general workflow for the characterization of 4-
Feruloylquinic acid and its basic chemical structure.
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Caption: Workflow for the Isolation and Spectroscopic Characterization of 4-Feruloylquinic
Acid.

Click to download full resolution via product page

Caption: Logical Relationship of the Structural Moieties in 4-Feruloylquinic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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